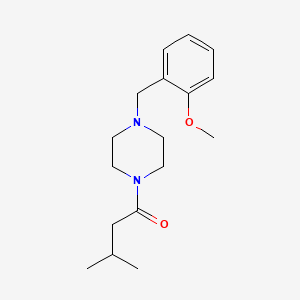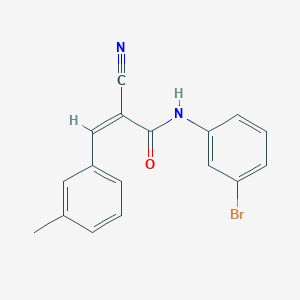
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the benzodiazepine site of the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole are dependent on the specific biological activity being studied. For example, in studies on its anti-inflammatory activity, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In studies on its antitumor activity, it has been found to induce apoptosis (programmed cell death) in cancer cells. In studies on its herbicidal activity, it has been shown to inhibit the growth of various plant species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities, which allows for the investigation of various biological processes. Another advantage is its relatively simple synthesis method, which makes it readily available for use in research. However, one limitation is the lack of information on its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders. Another direction is the exploration of its potential as a building block for the synthesis of organic materials with optoelectronic properties. Additionally, further studies on its mechanism of action and potential toxicity are needed to fully understand its biological activity.
Métodos De Síntesis
The synthesis of 3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 4-chlorobenzyl hydrazine and 4-methoxybenzoyl chloride in the presence of sodium hydroxide and acetic anhydride. Another method involves the condensation of 4-chlorobenzyl hydrazine and 4-methoxybenzohydrazide in the presence of phosphorus oxychloride. Both methods yield a white crystalline solid with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. In agricultural chemistry, it has been studied for its potential as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of various organic materials with optoelectronic properties.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-4-12(5-9-14)16-18-15(19-21-16)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPXXAQJPBXNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5764927.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)




![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
